1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is part of the broader class of imidazole derivatives, known for their diverse biological and chemical properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical reactivity and biological activity to its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out between 4-(1H-imidazol-1-yl)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from hot methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Claisen–Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive imidazole moiety.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
- 1-(1H-imidazol-1-yl)phenylmethanone
- 1-(1H-imidazol-1-yl)phenylethanol
Comparison: 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one is unique due to the position of the imidazole ring on the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
CAS No. |
1897759-16-8 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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